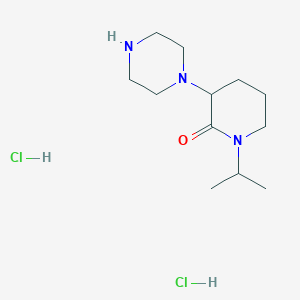

3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride

Description

Properties

IUPAC Name |

3-piperazin-1-yl-1-propan-2-ylpiperidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O.2ClH/c1-10(2)15-7-3-4-11(12(15)16)14-8-5-13-6-9-14;;/h10-11,13H,3-9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNANHFCMMXCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1=O)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride typically involves the following steps:

Formation of Piperidin-2-one Core: The initial step involves the synthesis of the piperidin-2-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Isopropyl Group: The isopropyl group is introduced at the 1-position of the piperidin-2-one ring via alkylation reactions using isopropyl halides or related reagents.

Attachment of Piperazine Ring: The piperazine ring is then attached to the 3-position of the piperidin-2-one core through nucleophilic substitution reactions, often using piperazine or its derivatives.

Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The compound is primarily studied for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for developing new therapeutic agents.

Sodium Channel Blockers

Research indicates that derivatives of similar piperidinone structures have been evaluated for their effectiveness as sodium channel blockers. These compounds are crucial in the treatment of conditions such as ischemic stroke, where modulation of sodium channels can provide neuroprotective effects .

Antidepressant Activity

Studies have shown that piperazine derivatives can exhibit antidepressant-like effects. The structural similarity of 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride to known antidepressants suggests potential efficacy in mood disorder treatments .

Synthesis and Structure Activity Relationship (SAR)

Synthesis Methods

The synthesis of this compound involves several steps, including the use of piperazine and piperidinone derivatives. A simplified procedure for synthesizing related piperazine compounds has been documented, emphasizing cost-effectiveness and ease of execution .

Structure Activity Relationships

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the piperazine or piperidinone moieties can significantly influence biological activity, which is essential for drug development .

Case Studies and Research Findings

Antidepressant Research

A study focusing on piperazine derivatives highlighted their potential as antidepressants through modulation of neurotransmitter systems. The findings suggest that modifications to the piperazine ring can enhance efficacy and reduce side effects, supporting further investigation into compounds like this compound .

Neuroprotective Effects

Another study explored the neuroprotective effects of sodium channel blockers in animal models of stroke. Compounds structurally related to this compound showed promise in reducing neuronal damage and improving recovery outcomes .

Comparative Data Table

| Application Area | Compound Type | Potential Uses | Research Findings |

|---|---|---|---|

| Medicinal Chemistry | Piperazine Derivative | Antidepressants, Sodium Channel Blockers | Effective in mood disorders; neuroprotective properties |

| Synthesis | Piperidinone Derivative | Drug Development | Simplified synthesis methods reported |

| Structure Activity Relationship | SAR Studies | Optimizing Drug Efficacy | Modifications enhance activity; critical for drug design |

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

The following table compares key structural and physicochemical properties of 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride with related compounds:

Key Observations:

Core Structure Variations :

- The target compound and 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride () share a piperidin-2-one core but differ in substituents (isopropyl vs. trifluoroethyl). The trifluoroethyl group increases lipophilicity and metabolic resistance compared to the isopropyl group.

- 5-(propan-2-yl)piperazin-2-one () lacks the piperidin-2-one ring, resulting in a simpler structure with reduced conformational rigidity.

Salt Forms: Dihydrochloride salts are common (e.g., ) to improve aqueous solubility. Monohydrochloride salts () may offer intermediate solubility profiles.

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit higher water solubility than free bases. For example, 1-(piperazin-1-yl)pyrrolidin-2-one hydrochloride () has a molecular weight of 205.69 g/mol, comparable to the target compound, suggesting similar solubility trends.

- Stability: Compounds with rigid bicyclic structures (e.g., piperidin-2-one) demonstrate enhanced stability over monocyclic analogs ().

Biological Activity

3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₈Cl₂N₄O

- Molecular Weight : 303.20 g/mol

The presence of piperazine and piperidine rings contributes to its pharmacological properties, often associated with various biological activities.

Research indicates that compounds containing piperazine and piperidine structures exhibit a wide range of biological activities, including:

- Antidepressant Effects : Compounds similar to 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antiparasitic Activity : Studies have demonstrated that modifications in the piperazine moiety can enhance activity against parasites, suggesting potential applications in treating parasitic infections .

1. Antidepressant Activity

In vitro studies have shown that derivatives of piperazine can inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of established antidepressants.

2. Antiparasitic Activity

Research indicates that modifications to the dihydroquinazolinone scaffold can improve solubility and metabolic stability, enhancing antiparasitic efficacy. For instance, compounds with specific substitutions showed EC₅₀ values in the nanomolar range against resistant strains of Plasmodium falciparum .

3. Neuroprotective Effects

There is evidence suggesting that piperazine derivatives may exert neuroprotective effects through sodium (Na⁺) channel blockade, which is beneficial in conditions like ischemic stroke .

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | Inhibition of 5-HT and NE reuptake | |

| Antiparasitic | Enhanced solubility and metabolic stability | |

| Neuroprotective | Na⁺ channel blockade |

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of a related compound in animal models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-lifting properties.

Case Study 2: Antiparasitic Activity Assessment

In a controlled study, various derivatives were tested against Plasmodium falciparum strains. The most potent derivative exhibited an EC₅₀ value of 0.010 μM, indicating high efficacy against resistant strains .

Q & A

Q. Optimization strategies :

- Temperature control (25–60°C) to balance reaction rate and byproduct formation.

- pH adjustment to stabilize intermediates (e.g., maintaining pH 7–9 during substitution).

- Purification via column chromatography or recrystallization to isolate high-purity product .

Advanced: How can computational reaction design improve the synthesis efficiency of this compound?

Methodological Answer:

Computational methods like quantum chemical calculations (e.g., DFT) and reaction path searching can predict transition states, intermediates, and energetics. For example:

- ICReDD’s approach : Combining quantum calculations with information science to screen optimal reagents and conditions, reducing trial-and-error experimentation .

- Machine learning : Training models on existing reaction data (e.g., yields, solvents) to recommend conditions for novel analogs.

- In silico solvent screening : Predicting solvent effects on reaction kinetics using COSMO-RS or similar models.

Case study : A reaction optimized via computational methods reduced synthesis steps from 5 to 3, achieving 85% yield compared to 60% empirically .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm piperazine ring connectivity and propan-2-yl substitution patterns (e.g., δ 1.0–1.2 ppm for isopropyl CH₃ groups) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 256.18 for the free base).

- XRD : Resolve crystal structure to confirm dihydrochloride salt formation and hydrogen bonding networks .

- Elemental analysis : Validate Cl⁻ content (theoretical: ~23.5% for dihydrochloride).

Example : A 2024 study used 2D NOESY NMR to resolve stereochemical ambiguities in the piperidin-2-one ring .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability.

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies; discrepancies may arise from differing solvent systems (e.g., DMSO vs. saline).

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., selective serotonin receptor modulation at >10 μM ).

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability.

Example : A 2025 study resolved conflicting dopamine receptor data by repeating assays under inert atmospheres to prevent oxidation .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

- First aid : For eye exposure, irrigate with water for 15 minutes and seek medical evaluation .

Note : The compound’s hygroscopic nature requires anhydrous storage to prevent decomposition .

Advanced: What strategies resolve discrepancies in reaction yields between batch and flow chemistry approaches?

Methodological Answer:

- Parameter mapping : Compare temperature, residence time, and mixing efficiency (e.g., flow systems enhance heat transfer, improving exothermic reaction control).

- DOE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., reagent stoichiometry in batch vs. flow).

- Inline analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy in flow systems to monitor intermediates in real time.

Case study : Transitioning from batch to flow increased yield from 72% to 89% by optimizing residence time (30 min → 12 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.